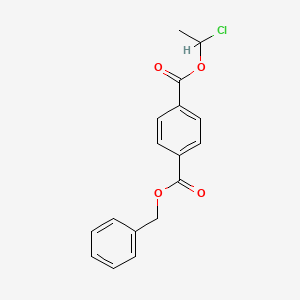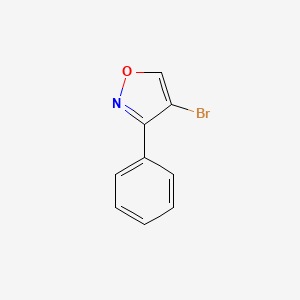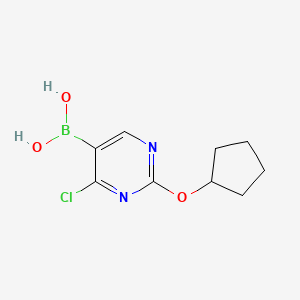
(4-Chloro-2-(cyclopentyloxy)pyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-(cyclopentyloxy)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C9H12BClN2O3. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The presence of both a boronic acid group and a pyrimidine ring makes it a versatile intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-(cyclopentyloxy)pyrimidin-5-yl)boronic acid typically involves the reaction of 4-chloro-2-(cyclopentyloxy)pyrimidine with a boron-containing reagent. One common method is the palladium-catalyzed borylation of the corresponding halopyrimidine using bis(pinacolato)diboron (B2Pin2) under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-(cyclopentyloxy)pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or alkoxides, often in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Amino or alkoxy-substituted pyrimidines.
Scientific Research Applications
(4-Chloro-2-(cyclopentyloxy)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-2-(cyclopentyloxy)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-(piperidino)pyrimidine-5-yl)boronic acid: Similar structure but with a piperidine ring instead of a cyclopentyloxy group.
(4-Chloro-2-(methoxy)pyrimidine-5-yl)boronic acid: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
Uniqueness
(4-Chloro-2-(cyclopentyloxy)pyrimidin-5-yl)boronic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions. The cyclopentyloxy group offers steric and electronic properties that can influence the outcome of reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H12BClN2O3 |
|---|---|
Molecular Weight |
242.47 g/mol |
IUPAC Name |
(4-chloro-2-cyclopentyloxypyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C9H12BClN2O3/c11-8-7(10(14)15)5-12-9(13-8)16-6-3-1-2-4-6/h5-6,14-15H,1-4H2 |
InChI Key |
SPAZMDRKNPFJJY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1Cl)OC2CCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


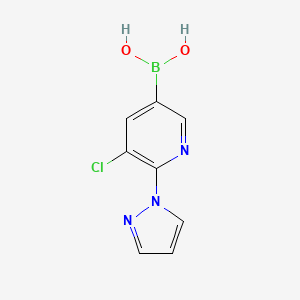
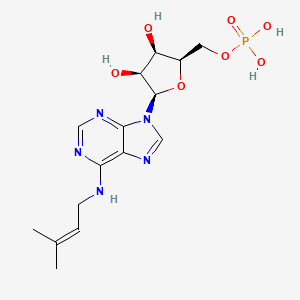

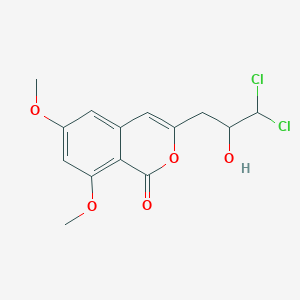
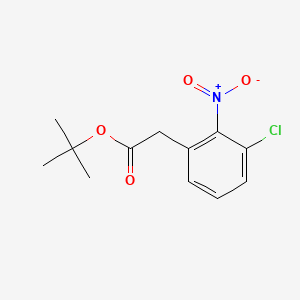
![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
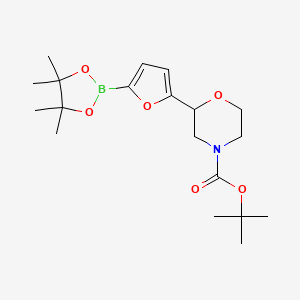
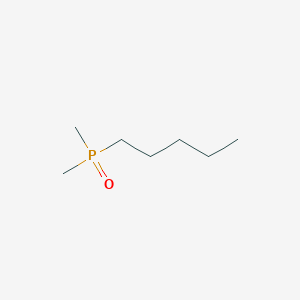
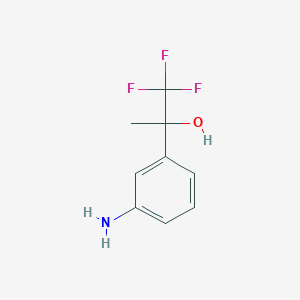

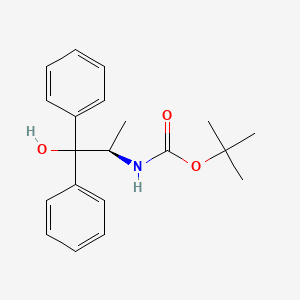
![tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate](/img/structure/B14082083.png)
